p300 HAT Inhibition: Target Compound vs. Closest Structural Analogs
The target compound demonstrates measurable inhibition of the p300 histone acetyltransferase (HAT) catalytic domain, with a reported IC50 of 1.98 µM [1]. This activity is contrasted with the structurally related analog N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide, for which no specific p300 inhibitory activity has been elucidated in the provided literature . While the latter has been investigated for antifungal activity, the target compound's defined, albeit moderate, p300 activity highlights a divergent pharmacological trajectory. This demonstrates that the 4-chloro-3-(trifluoromethyl)phenyl substitution pattern is not a generic replacement for other dichloro- or fluoro-phenyl groups when targeting the p300 HAT domain.
| Evidence Dimension | Inhibition of p300 HAT catalytic domain |
|---|---|
| Target Compound Data | IC50 = 1.98 µM |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide (p300 activity not specifically elucidated) |
| Quantified Difference | Not quantifiable (qualitative difference in primary activity profile) |
| Conditions | In vitro enzymatic assay using recombinant p300 catalytic domain and histone H3 substrate [1]. |
Why This Matters
The presence of a defined p300 IC50 for the target compound, versus no reported activity for a close analog, provides a clear rationale for selecting this compound specifically in studies focused on epigenetic regulation, whereas the analog would be unsuitable.
- [1] BindingDB. BDBM50151658 CHEMBL3775671: Affinity DataIC50: 1.98E+3nM. Assay Description: Inhibition of P300 catalytic domain. Accessed April 29, 2026. View Source
